![molecular formula C23H39NO10 B12338122 2-Aminoethanol;2-[2,2-bis(2-prop-2-enoyloxyethoxymethyl)butoxy]ethyl prop-2-enoate CAS No. 188012-57-9](/img/structure/B12338122.png)
2-Aminoethanol;2-[2,2-bis(2-prop-2-enoyloxyethoxymethyl)butoxy]ethyl prop-2-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethanol, 2-amino-, polymer with alpha-hydro-omega-[(1-oxo-2-propen-1-yl)oxy]poly(oxy-1,2-ethanediyl) ether with 2-ethyl-2-(hydroxymethyl)-1,3-propanediol (3:1) is a complex polymeric compound. It is synthesized through the polymerization of ethanol, 2-amino-, with alpha-hydro-omega-[(1-oxo-2-propen-1-yl)oxy]poly(oxy-1,2-ethanediyl) ether and 2-ethyl-2-(hydroxymethyl)-1,3-propanediol in a 3:1 ratio. This compound is known for its unique chemical properties and is used in various industrial and scientific applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves the polymerization of ethanol, 2-amino-, with alpha-hydro-omega-[(1-oxo-2-propen-1-yl)oxy]poly(oxy-1,2-ethanediyl) ether and 2-ethyl-2-(hydroxymethyl)-1,3-propanediol. The reaction typically occurs under controlled conditions, including specific temperatures and catalysts to ensure the desired polymer structure is achieved. The polymerization process may involve steps such as initiation, propagation, and termination to form the final polymer.
Industrial Production Methods
In industrial settings, the production of this polymer involves large-scale reactors where the monomers are combined under controlled conditions. The process may include continuous monitoring of temperature, pressure, and reaction time to ensure consistent quality and yield. Industrial production methods also focus on optimizing the efficiency of the polymerization process and minimizing any by-products or waste.
Analyse Des Réactions Chimiques
Types of Reactions
This polymer can undergo various chemical reactions, including:
Oxidation: The polymer can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the polymer’s functional groups, altering its properties.
Substitution: The polymer can undergo substitution reactions where specific functional groups are replaced with others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate substitution reactions. The conditions for these reactions vary depending on the desired outcome, including temperature, pressure, and solvent choice.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may produce oxidized polymer derivatives, while substitution reactions can yield polymers with different functional groups.
Applications De Recherche Scientifique
This polymer has a wide range of scientific research applications, including:
Chemistry: Used as a reagent or catalyst in various chemical reactions.
Biology: Employed in the development of biomaterials and drug delivery systems.
Medicine: Investigated for its potential use in medical devices and therapeutic applications.
Industry: Utilized in the production of coatings, adhesives, and other industrial products.
Mécanisme D'action
The mechanism by which this polymer exerts its effects involves interactions with specific molecular targets and pathways. The polymer’s functional groups can interact with various biological molecules, influencing cellular processes and pathways. These interactions can lead to changes in cellular behavior, making the polymer useful in biomedical applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
Polyethylene glycol (PEG): A widely used polymer with similar properties but different functional groups.
Polyvinyl alcohol (PVA): Another polymer with comparable applications but distinct chemical structure.
Polypropylene glycol (PPG): Similar in its use in industrial applications but differs in its chemical composition.
Uniqueness
This polymer is unique due to its specific combination of monomers and the resulting chemical properties. Its ability to undergo various chemical reactions and its wide range of applications make it distinct from other similar compounds.
Propriétés
Numéro CAS |
188012-57-9 |
|---|---|
Formule moléculaire |
C23H39NO10 |
Poids moléculaire |
489.6 g/mol |
Nom IUPAC |
2-aminoethanol;2-[2,2-bis(2-prop-2-enoyloxyethoxymethyl)butoxy]ethyl prop-2-enoate |
InChI |
InChI=1S/C21H32O9.C2H7NO/c1-5-18(22)28-12-9-25-15-21(8-4,16-26-10-13-29-19(23)6-2)17-27-11-14-30-20(24)7-3;3-1-2-4/h5-7H,1-3,8-17H2,4H3;4H,1-3H2 |
Clé InChI |
KBKAWCCSVYSCQC-UHFFFAOYSA-N |
SMILES canonique |
CCC(COCCOC(=O)C=C)(COCCOC(=O)C=C)COCCOC(=O)C=C.C(CO)N |
Numéros CAS associés |
188012-57-9 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![tert-butyl rac-{[(1R,3R)-3-aminocyclohexyl]methyl}carbamate hydrochloride](/img/structure/B12338039.png)
![2-Chloro-5-methyl-6a,7,8,9-tetrahydropyrrolo[2,1-h]pteridin-6(5h)-one](/img/structure/B12338047.png)
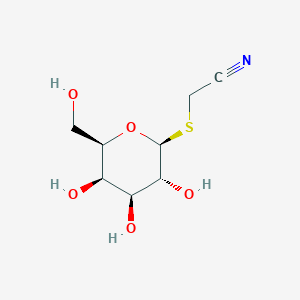
![1-Pyrrolidinecarboxylic acid, 3-methyl-4-[2-(3-methyl-5-isoxazolyl)acetyl]-, 1,1-dimethylethyl ester, (3R,4R)-rel-](/img/structure/B12338064.png)
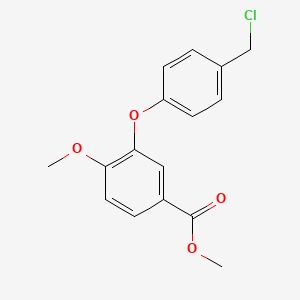
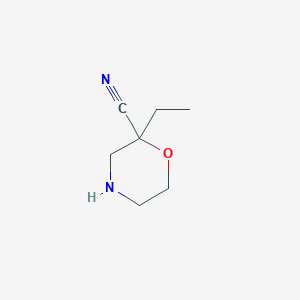
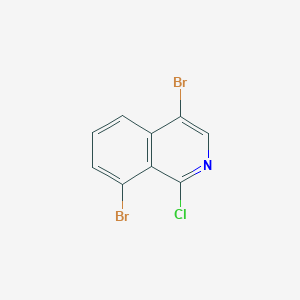
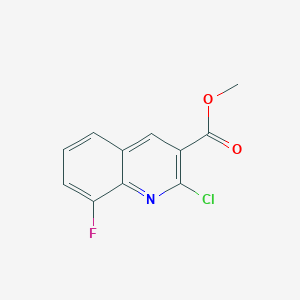

![Ethyl 2-(3-chlorophenyl)-7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B12338101.png)
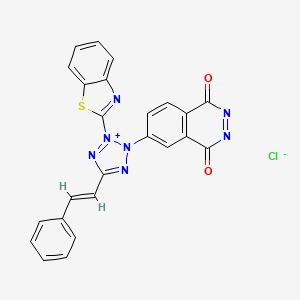
![Benzoic acid, 3-[[[(1,1-dimethylethoxy)carbonyl]methylamino]methyl]-, methyl ester](/img/structure/B12338120.png)
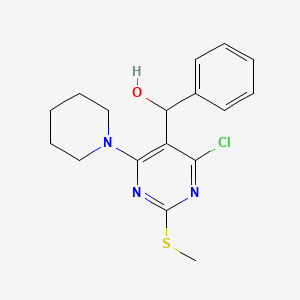
![Carbamic acid, N-methyl-N-[4-[[(4-methylphenyl)sulfonyl]oxy]butyl]-, 1,1-dimethylethyl ester](/img/structure/B12338146.png)
